
9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- is a derivative of xanthone, a class of oxygenated heterocyclic compounds Xanthones are known for their diverse structures and wide range of biological activities
Preparation Methods
The synthesis of 9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- typically involves the use of salicylic acid derivatives and phenolic compounds. One common method includes heating salicylic acid phenyl ester to high temperatures (275-285°C) to initiate the reaction and distill off the resulting phenol. The temperature is then increased to 350-355°C to complete the reaction, yielding the desired xanthone derivative . Industrial production methods often involve similar high-temperature processes, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced xanthone derivatives.
Substitution: The hydroxyl and methoxy groups on the xanthone ring can undergo substitution reactions with halogens, alkyl groups, or other substituents under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antioxidant, antimicrobial, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- can be compared with other xanthone derivatives, such as:
1,3,5-Trihydroxyxanthone: Similar in structure but with hydroxyl groups at different positions, leading to different chemical and biological properties.
1,3,7-Trihydroxyxanthone: Lacks the methoxy group, which affects its solubility and reactivity.
Mangiferin: A xanthone glucoside with additional sugar moieties, known for its strong antioxidant and anti-inflammatory properties.
The uniqueness of 9H-Xanthen-9-one, 1,3,7-trihydroxy-4-methoxy- lies in its specific arrangement of hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other xanthone derivatives.
Properties
CAS No. |
352359-50-3 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
1,3,7-trihydroxy-4-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-13-9(17)5-8(16)11-12(18)7-4-6(15)2-3-10(7)20-14(11)13/h2-5,15-17H,1H3 |
InChI Key |
UREGCHRUDSFGCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C2=C1OC3=C(C2=O)C=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,4R)-4-[(5,5-Dimethylcyclohepta-1,3,6-trien-1-yl)oxy]pentan-2-ol](/img/structure/B14242720.png)
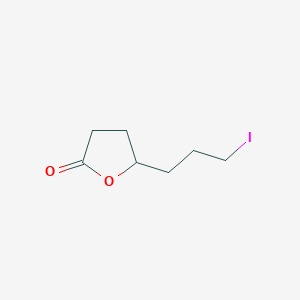
![N-(3-Hydroxyphenyl)-4-{[(4-hydroxyphenyl)sulfanyl]methyl}benzamide](/img/structure/B14242728.png)
silane](/img/structure/B14242736.png)
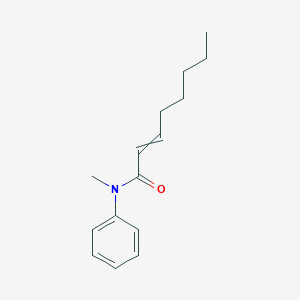
![tert-Butyl 3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B14242743.png)
![methyl 2-({[(2E)-3-(furan-2-yl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14242746.png)
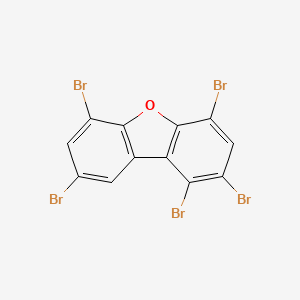

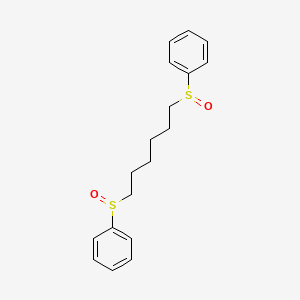
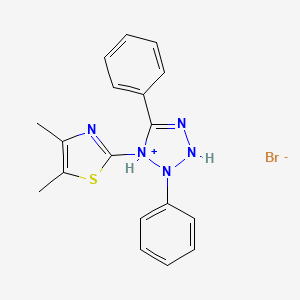
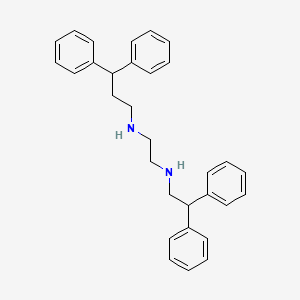

![{1-Chloro-1-[chloro(hydroxy)phosphoryl]ethyl}phosphonic acid](/img/structure/B14242798.png)
